7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde
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Overview
Description
7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique substitution pattern, offers potential for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by methoxylation and formylation reactions. The reaction conditions often require the use of specific reagents and solvents, such as bromine, thionyl chloride, and dimethylformamide (DMF), under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production. Safety measures and environmental considerations are also crucial in the industrial synthesis of such compounds.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the aldehyde group to carboxylic acids or alcohols .
Scientific Research Applications
7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
- 6-Bromo-2-chloroquinoline-3-carboxaldehyde
- 2-Chloro-6-methoxyquinoline
Uniqueness
7-Bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy and aldehyde groups, allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
7-bromo-2-chloro-6-methoxyquinoline-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-10-3-6-2-7(5-15)11(13)14-9(6)4-8(10)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYFLVIFIODAFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1Br)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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